

Application Note: Leveraging 6-Bromo-3-hydroxypicolinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Bromo-3-hydroxypicolinic acid*

Cat. No.: *B1343913*

[Get Quote](#)

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds in therapeutic research.[\[1\]](#)[\[2\]](#) Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD employs a more targeted approach. It starts with screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three": a molecular weight of ≤ 300 Da, a cLogP of ≤ 3 , and no more than three hydrogen bond donors and acceptors.[\[1\]](#)

The core principle of FBDD lies in the higher probability of finding a match between a small, simple molecule and the binding pocket of a target protein.[\[2\]](#) Although these initial interactions are often weak, with binding affinities in the millimolar to micromolar range, they provide high-quality starting points for optimization.[\[3\]](#) Through structure-guided medicinal chemistry, these initial fragment hits can be grown, linked, or merged to evolve into potent, high-affinity drug candidates.[\[1\]](#) This atom-efficient approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[\[2\]](#)

This application note provides a detailed guide on the utilization of **6-Bromo-3-hydroxypicolinic acid**, a versatile fragment scaffold, in a typical FBDD workflow. We will

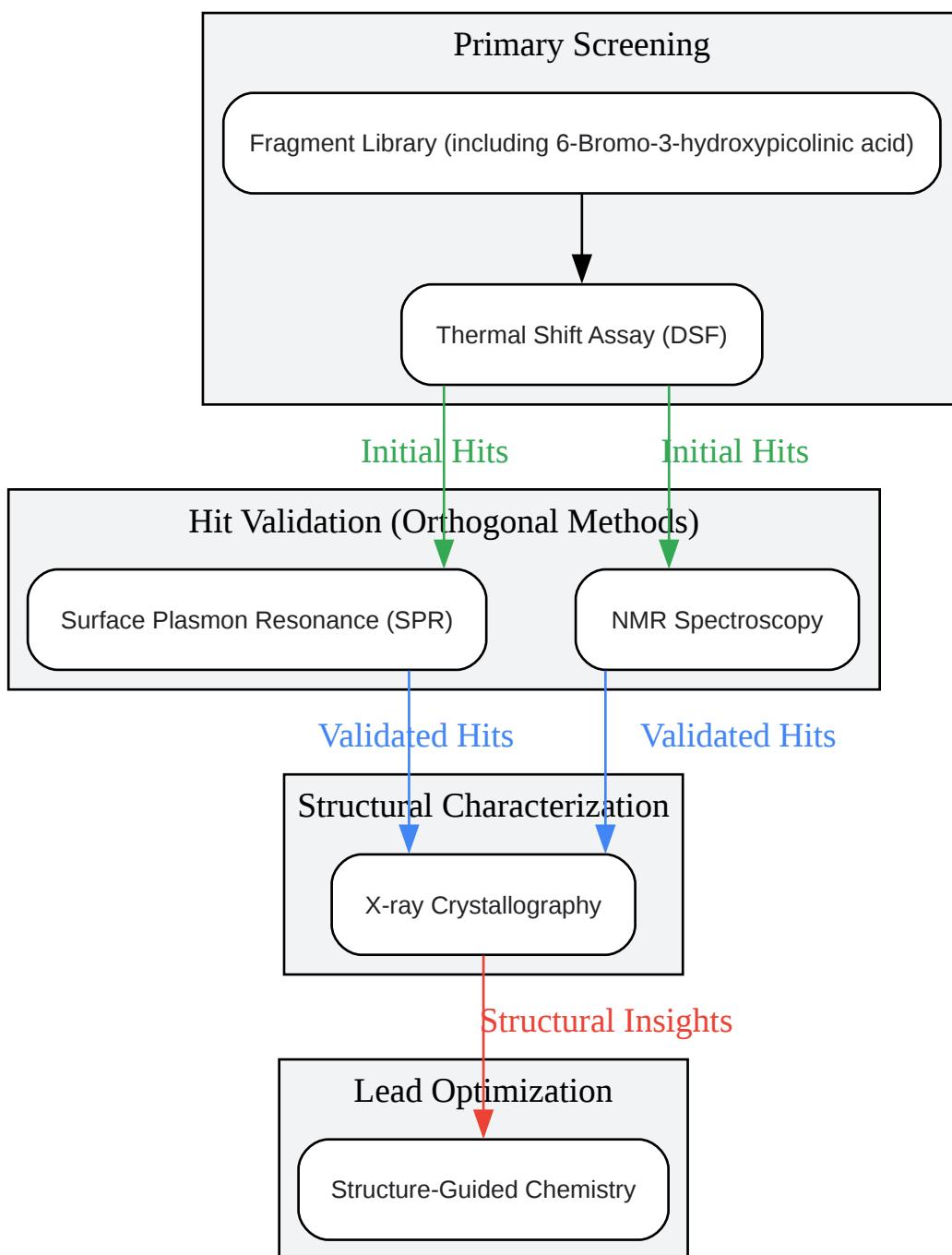
explore its chemical properties, its application in a multi-step biophysical screening cascade, and provide detailed protocols for researchers, scientists, and drug development professionals.

Featured Fragment: 6-Bromo-3-hydroxypicolinic Acid

6-Bromo-3-hydroxypicolinic acid is a valuable building block in FBDD due to its unique combination of structural and chemical features. Its pyridine ring provides a rigid scaffold, while the hydroxyl, carboxylic acid, and bromine substituents offer multiple points for interaction and subsequent chemical modification.

Physicochemical Properties

The properties of **6-Bromo-3-hydroxypicolinic acid** make it an ideal candidate for fragment screening libraries.


Property	Value	Source
Molecular Formula	C ₆ H ₄ BrNO ₃	[4]
Molecular Weight	218.01 g/mol	[4]
IUPAC Name	6-bromo-3-hydroxypyridine-2-carboxylic acid	[4]
CAS Number	321596-58-1	[4]
Predicted pKa	2.32 ± 0.25	[4]
Predicted LogP	1.24790	[4]
Polar Surface Area	70.42 Å ²	[4]
Physical Form	Solid, white to off-white	[4]

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and an acceptor (the pyridine nitrogen) facilitates interactions with a variety of protein targets. The bromine atom can engage in halogen bonding and serves as a readily modifiable position for synthetic elaboration.[\[4\]](#) This structural versatility allows it to serve as a foundational scaffold for developing more complex and potent inhibitors.[\[4\]](#)[\[5\]](#)

A Biophysical Screening Cascade for Fragment-Based Drug Discovery

A robust FBDD campaign relies on a cascade of biophysical techniques to identify and validate true fragment hits while eliminating false positives.^{[6][7]} This tiered approach typically starts with a high-throughput primary screen to identify a larger pool of potential binders, followed by more sensitive and lower-throughput secondary and tertiary assays for validation and characterization.

Below is a recommended workflow utilizing **6-Bromo-3-hydroxypicolinic acid** within a fragment library.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 6-Bromo-3-hydroxypicolinic acid (321596-58-1) for sale [vulcanchem.com]
- 5. solutions.bocsci.com [solutions.bocsci.com]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Leveraging 6-Bromo-3-hydroxypicolinic Acid in Fragment-Based Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343913#using-6-bromo-3-hydroxypicolinic-acid-in-fragment-based-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com